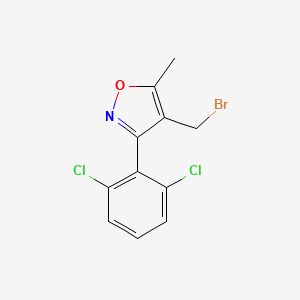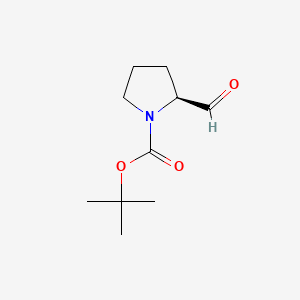
4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole
Overview
Description
4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole is a useful research compound. Its molecular formula is C11H8BrCl2NO and its molecular weight is 320.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis
A green and efficient synthesis method for isoxazol-5(4H)-one derivatives, including compounds similar to 4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole, has been developed. This process uses antimony trichloride as an efficient catalyst in aqueous media, offering advantages like mild conditions, safety, short reaction times, and high yields, making it environmentally friendly (Pourmousavi et al., 2018).
Biomimetic Synthesis
Research focused on the synthesis of 5-substituted isoxazole-4-carboxylic esters, a process related to the biomimetic synthesis of α-cyclopiazonic acid, involved compounds analogous to this compound. This synthesis is suitable for large-scale use and for use with chiral sulfide (Moorthie et al., 2007).
Supramolecular Interactions
Studies on anisole derivatives, which include bis(bromomethyl) pendants similar to this compound, reveal insights into their molecular structures and packing behavior. This includes the analysis of supramolecular patterns involving C-H...π interactions, indicating a significant impact of bromine atoms on the distances between adjacent aromatic moieties (Nestler et al., 2018).
Antimicrobial and Mosquito Larvicidal Activity
Research on 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones, which are structurally related to this compound, demonstrated notable antimicrobial and antifungal activities, as well as mosquito larvicidal activity against Culex quinquefasciatus (Rajanarendar et al., 2010).
Properties
IUPAC Name |
4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrCl2NO/c1-6-7(5-12)11(15-16-6)10-8(13)3-2-4-9(10)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHBTFDTRDVDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381843 | |
| Record name | 4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287176-81-2 | |
| Record name | 4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















